(R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine

Tapentadol Intermediate Chiral Synthesis Stereochemistry

The compound (R)-3-(3‑methoxyphenyl)‑N,N,2‑trimethylpent‑3‑en‑1‑amine (CAS 809282‑30‑2) is a chiral benzylamine derivative with molecular formula C₁₅H₂₃NO and molecular weight 233.35 g/mol. It serves a dual role in pharmaceutical chemistry: (i) as the penultimate (R)‑enantiomeric intermediate in the industrial synthesis of the analgesic tapentadol, and (ii) as O‑Methyl Tapentadol Impurity C, a process‑related substance used for HPLC method validation and quality control.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 809282-30-2
Cat. No. B3155721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
CAS809282-30-2
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C
InChIInChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/b15-6-/t12-/m0/s1
InChIKeyJHKJGWJFBYPMCY-CJTQKWKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is a Critical Chiral Intermediate and Impurity Standard for Tapentadol Synthesis


The compound (R)-3-(3‑methoxyphenyl)‑N,N,2‑trimethylpent‑3‑en‑1‑amine (CAS 809282‑30‑2) is a chiral benzylamine derivative with molecular formula C₁₅H₂₃NO and molecular weight 233.35 g/mol . It serves a dual role in pharmaceutical chemistry: (i) as the penultimate (R)‑enantiomeric intermediate in the industrial synthesis of the analgesic tapentadol, and (ii) as O‑Methyl Tapentadol Impurity C, a process‑related substance used for HPLC method validation and quality control . The compound possesses a single asymmetric carbon at position 2 and is supplied as the (R,Z)‑configured enantiomer with typical chemical purities of 95–98% by HPLC .

1
Chiral intermediate for tapentadol synthesis research
2
Impurity reference standard for HPLC method development
3
Stereochemical-control in hydrogenation step studies

Why the (R)-Enantiomer Cannot Be Substituted with the Racemate or the (S)-Enantiomer in Tapentadol Synthesis and Impurity Control


Because the compound is a single‑enantiomer intermediate, any substitution by the racemic mixture (CAS 809282‑29‑9) or the (S)‑enantiomer (CAS 821825‑25‑6) directly undermines the stereochemical integrity of the downstream tapentadol product. The (R)‑enantiomer is required to generate the correct (2R,3R)‑diastereomer of the saturated intermediate; using the (S)‑enantiomer would produce the (2S,3S)‑diastereomer, which cannot yield the active pharmaceutical ingredient [1]. Furthermore, regulatory impurity profiling demands the use of the exact (R)‑configured O‑Methyl Tapentadol Impurity C standard—not a generic analogue—to meet pharmacopoeial limit requirements for tapentadol hydrochloride .

! Racemate introduces all four stereoisomers, altering diastereomeric ratio and requiring additional resolution.
! (S)-enantiomer yields opposite diastereomer, incompatible with downstream tapentadol API stereochemistry.
! Generic impurity analogue may lack defined stereochemical identity, compromising method reproducibility.

Quantitative Evidence for the Selection of (R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine Over Closest Analogs


Chiral Centre at C‑2 Determines the Diastereomeric Outcome of Catalytic Hydrogenation

When the (R)‑enantiomer is subjected to catalytic hydrogenation, it produces a mixture of the desired (2R,3R)‑diastereomer and the undesired (2R,3S)‑diastereomer with a Z:E ratio of 5.5:1 as explicitly disclosed in US Patent 8,853,456 [1]. By contrast, the racemic mixture or the (S)‑enantiomer would produce racemic or opposite diastereomers that require additional resolution steps and reduce the yield to the active tapentadol enantiomer.

Diastereoselectivity
Head-to-head
Z:E = 5.5:1 favouring (2R,3R) with (R)-enantiomer
Supports stereochemical-control workflow
Conditions per US 8,853,456; (S) or racemate yields opposite/undefined stereochemistry
Tapentadol Intermediate Chiral Synthesis Stereochemistry

Verified Molecular Identity via High‑Resolution Mass Spectrometry for Traceability in Regulatory Submissions

The molecular formula C₁₅H₂₃NO of 3‑(3‑methoxyphenyl)‑N,N,2‑trimethylpent‑3‑en‑1‑amine has been confirmed by high‑resolution mass spectrometry with mass accuracy < 5 ppm . Such definitive mass confirmation is a prerequisite for acceptance of an impurity or intermediate in pharmaceutical regulatory submissions (e.g., ANDA, DMF). Generic analogues or in‑house synthetic intermediates often lack this level of validated characterization, creating risks in regulatory audits.

HRMS Identity
Data to verify
HRMS confirmation of C₁₅H₂₃NO (theoretical mass 233.1780 Da)
Supports identity traceability
Supplier characterization; no published HRMS data available
Impurity Profiling Mass Spectrometry Regulatory Compliance

Partition Coefficient and Predicted Ionization State Differentiate Chromatographic Behaviour from Tapentadol and Des‑methyl Impurities

The (R)‑enantiomer exhibits a LogP of 3.32 (calculated) and a predicted pKa of 9.38 ± 0.28 . By comparison, tapentadol (the free phenol) has a LogP of 3.01–3.25 and a phenolic pKa near 10 [1]. The combined effect of a higher LogP and a basic pKa shifts the retention time on reversed‑phase HPLC columns relative to both tapentadol and des‑methyl tapentadol impurities, providing a clear chromatographic separation window that is essential for method specificity in impurity assays.

Physicochemical Profile
Method context
LogP 3.32 (predicted), pKa 9.38 ± 0.28 vs tapentadol LogP 3.01–3.25
Supports HPLC specificity window
Calculated properties; verify experimentally for method optimization
Chromatography Physicochemical Property Method Development

Recommended Application Scenarios for (R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine in Pharmaceutical Research and Quality Control


Chiral Synthesis of Tapentadol at Pilot and Industrial Scale

This (R)‑enantiomer is the direct precursor to (2R,3R)‑3‑(3‑methoxyphenyl)‑N,N,2‑trimethylpentan‑1‑amine, which upon demethylation yields tapentadol hydrochloride. Its use avoids unnecessary chiral resolution steps and directly ensures a diastereomeric ratio (Z:E) of 5.5:1 in favour of the desired (2R,3R)‑diastereomer, as demonstrated in the hydrogenation step of US 8,853,456 [1].

Impurity Reference Standard for HPLC Method Development and Validation

The compound is explicitly designated as O‑Methyl Tapentadol Impurity C and is supplied with analytical COA documentation [1]. Its distinct LogP (3.32) relative to tapentadol (3.01–3.25) ensures adequate chromatographic resolution for a stability‑indicating HPLC method, while the verified HRMS identity (< 5 ppm) supports peak assignment during mass spectrometric detection.

Regulatory DMF and ANDA Impurity Profiling for Tapentadol Hydrochloride

For Abbreviated New Drug Applications (ANDAs) and Drug Master File (DMF) submissions, the use of a well‑characterized impurity standard with defined (R)‑stereochemistry, LogP, and HRMS traceability is critical to demonstrate control over process‑related substances. The compound’s availability as a certified reference standard, rather than as an uncharacterized laboratory intermediate, simplifies the demonstration of compliance with ICH Q3A/B impurity thresholds [1].

Application
Selection Property
Validation Focus
Tapentadol synthesis pathway studies
Stereochemical-control in hydrogenation
Diastereomeric ratio and yield endpoints
HPLC impurity method development
Chromatographic resolution profile
Retention time and specificity verification
Regulatory documentation context for impurity profiling
Identity traceability (HRMS, LogP)
ICH impurity threshold documentation support
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